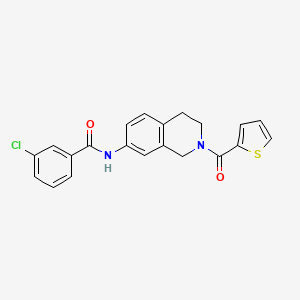
3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H17ClN2O2S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antituberculosis, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₂S
- Molecular Weight : 304.79 g/mol
- Structural Features :
- A chloro group attached to a benzamide moiety.
- A thiophene-2-carbonyl group linked to a tetrahydroisoquinoline structure.
Antibacterial Activity
Research indicates that derivatives of thiophene and isoquinoline exhibit significant antibacterial properties. In a study evaluating various compounds, it was found that certain derivatives demonstrated activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC ranging from 40 to 50 µg/mL against tested organisms, comparable to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 3-chloro-N-(...) | E. coli | 40 | 29 |
| 3-chloro-N-(...) | S. aureus | 50 | 24 |
Antituberculosis Activity
The compound's potential as an antituberculosis agent has also been explored. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with the following notable findings:
- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of M. tuberculosis growth.
| Compound | Strain Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-chloro-N-(...) | M. tuberculosis H37Ra | 7.05 | >128 |
This suggests that the compound selectively inhibits M. tuberculosis without significant toxicity to mammalian cells .
Anticancer Activity
The anticancer properties of the compound have been evaluated in various cancer cell lines. A study indicated that it effectively induces apoptosis in cancer cells:
- Cell Viability : The compound caused a progressive decline in cell viability at increasing concentrations.
| Cell Line | IC50 (µM) | LDH Release (U/L) |
|---|---|---|
| MCF-7 | 225 | Control: 85.35 |
| Treated: 521.77 |
This data indicates that the compound may promote cell death through mechanisms involving lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiophene Derivatives :
- Structure-Activity Relationship (SAR) :
Propriétés
IUPAC Name |
3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNGQHPYKLHGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














